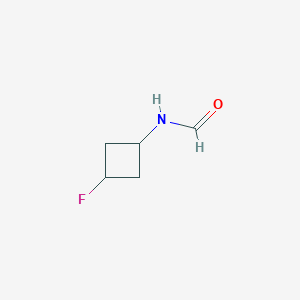![molecular formula C15H12N2O2 B13879370 methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoate moiety attached to a pyrrolopyridine ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through various methods, including cyclization reactions involving pyridine and pyrrole derivatives.
Esterification: The benzoate moiety is introduced through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the methyl benzoate through a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoate or pyrrolopyridine moieties are replaced with other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate: This compound is an intermediate for ABT 199, a potent and selective BCL-2 inhibitor used in cancer treatment.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-10(5-7-11)13-9-12-3-2-8-16-14(12)17-13/h2-9H,1H3,(H,16,17) |
InChI Key |
XWAJRPAGNOLXQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


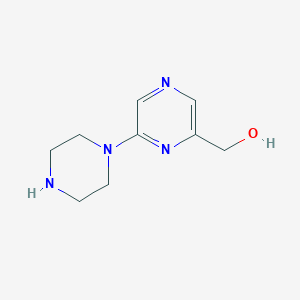
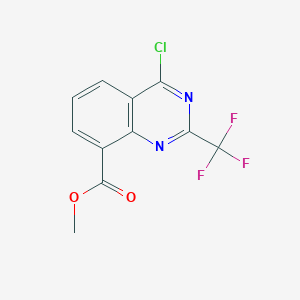
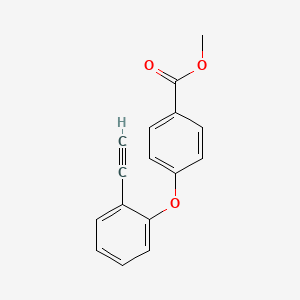


![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

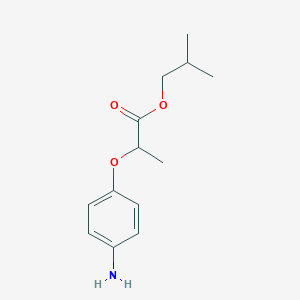
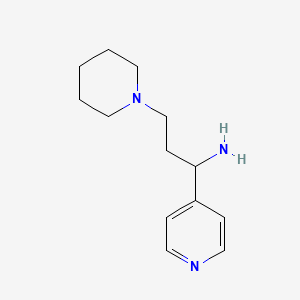
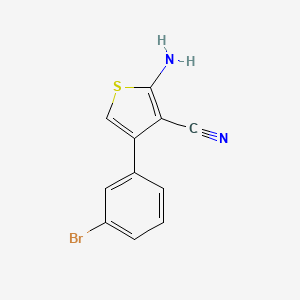
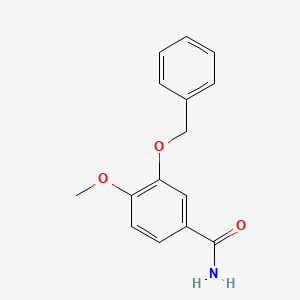
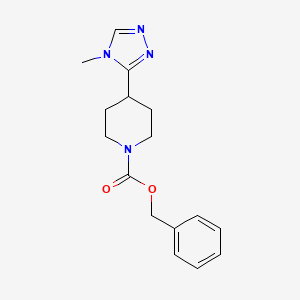
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
